[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](3,4-DIMETHOXYPHENYL)METHANONE
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Overview
Description
4-(1-Benzyl-4-piperidyl)piperazinomethanone: is a complex organic compound that features a piperidine and piperazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-benzyl-4-piperidyl)piperazinomethanone typically involves the cyclization of piperazine derivatives. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of the Ugi reaction, ring opening of aziridines, and photocatalytic synthesis .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the aromatic ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but typically involve modifications to the aromatic ring or the piperidine/piperazine rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology: In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors .
Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds .
Mechanism of Action
The mechanism of action of 4-(1-benzyl-4-piperidyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved are typically related to neurotransmission and signal transduction .
Comparison with Similar Compounds
4-Benzylpiperidine: This compound is structurally similar and is used in research for its effects on neurotransmitter release.
1-Benzyl-4-piperidone: Another related compound, used as an intermediate in pharmaceutical synthesis.
Uniqueness: What sets 4-(1-benzyl-4-piperidyl)piperazinomethanone apart is its dual ring system, which provides unique chemical properties and potential biological activities not found in simpler piperidine or piperazine derivatives .
Properties
IUPAC Name |
[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-30-23-9-8-21(18-24(23)31-2)25(29)28-16-14-27(15-17-28)22-10-12-26(13-11-22)19-20-6-4-3-5-7-20/h3-9,18,22H,10-17,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVRSJFAAAPFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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